Spirotryprostatin B

Cell Cycle Cancer Research Mitotic Inhibitors

Spirotryprostatin B is an indolic alkaloid belonging to the 2,5-diketopiperazine class, isolated from the fungus Aspergillus fumigatus. It features a distinctive spiro[pyrrolidine-3,3′-oxindole] core that is characteristic of the spirotryprostatin subfamily.

Molecular Formula C21H21N3O3
Molecular Weight 363.4 g/mol
Cat. No. B1243138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpirotryprostatin B
Synonymsspirotryprostatin B
Molecular FormulaC21H21N3O3
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCC(=CC1C2(C=C3N1C(=O)C4CCCN4C3=O)C5=CC=CC=C5NC2=O)C
InChIInChI=1S/C21H21N3O3/c1-12(2)10-17-21(13-6-3-4-7-14(13)22-20(21)27)11-16-18(25)23-9-5-8-15(23)19(26)24(16)17/h3-4,6-7,10-11,15,17H,5,8-9H2,1-2H3,(H,22,27)/t15-,17-,21-/m0/s1
InChIKeyIWUYVKKHPNFWJG-WJPUGNRLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spirotryprostatin B for Cell Cycle Research: A Spirocyclic Diketopiperazine with Defined G2/M Arrest Properties


Spirotryprostatin B is an indolic alkaloid belonging to the 2,5-diketopiperazine class, isolated from the fungus Aspergillus fumigatus [1]. It features a distinctive spiro[pyrrolidine-3,3′-oxindole] core that is characteristic of the spirotryprostatin subfamily [2]. The compound has been identified as a mammalian cell cycle inhibitor that arrests cells at the G2/M transition [1], and its total synthesis has been the subject of multiple synthetic strategies [3].

Spirocyclic diketopiperazine alkaloid from Aspergillus fumigatus
Defined G2/M phase cell cycle arrest in mammalian cell models
Total synthesis reported; suitable as reference for SAR and probe studies

Why Spirotryprostatin B Cannot Be Substituted with Tryprostatins or Other Diketopiperazines


Despite belonging to the same diketopiperazine class, spirotryprostatin B exhibits a unique spirocyclic architecture that confers distinct G2/M phase arrest potency and a potentially different mechanism of action compared to its closest analogs [1]. While tryprostatins and cyclotryprostatins primarily act as microtubule assembly inhibitors [2], the precise molecular target of spirotryprostatins remains less defined [3]. This mechanistic divergence, coupled with a >10-fold difference in IC50 against tsFT210 cells relative to spirotryprostatin A [1], underscores why generic substitution within this chemical series is not scientifically justified without direct comparative data.

Spirotryprostatin A: Reported >10-fold lower G2/M arrest potency; not a functional substitute for spirotryprostatin B in low-concentration protocols.

Tryprostatins / cyclotryprostatins: Primarily microtubule assembly inhibitors; spirotryprostatin B mechanism remains undefined, making biological readouts likely non-interchangeable.

Non-spirocyclic diketopiperazines: Lack the spiro[pyrrolidine-3,3′-oxindole] core; spirocyclic architecture appears essential for the observed G2/M arrest profile.

Quantitative Evidence for Differentiating Spirotryprostatin B from Analogs


Spirotryprostatin B Exhibits 14-Fold Higher G2/M Arrest Potency than Spirotryprostatin A in tsFT210 Cells

Spirotryprostatin B inhibits G2/M phase cell cycle progression in tsFT210 cells with an IC50 of 14.0 μM, compared to spirotryprostatin A's IC50 of 197.5 μM under identical assay conditions [1]. This represents a 14.1-fold difference in potency between two structurally related congeners isolated from the same fungal strain.

G2/M arrest potency vs. spirotryprostatin A
Head-to-head
14.0 μM vs 197.5 μM
B 14.0 μM
A 197.5 μM
14.1-fold higher potency; spirotryprostatin B enables lower effective concentrations.
tsFT210 mouse breast carcinoma cells; flow cytometry.
Cell Cycle Cancer Research Mitotic Inhibitors

Comparison of Cell Cycle Inhibition Between Spirotryprostatin B and Tryprostatin B: Potency and Mechanistic Considerations

Spirotryprostatin B arrests tsFT210 cells at G2/M with an IC50 of 14.0 μM [1]. In contrast, tryprostatin B inhibits M phase progression in the same cell line with a reported MIC of 12.2 μM [2]. While the absolute numerical values appear comparable, it is crucial to note that spirotryprostatin B's mechanism is not definitively established as microtubule-targeting, unlike tryprostatin B, which acts as a microtubule assembly inhibitor [3].

Potency vs. tryprostatin B
Reported
IC50 14.0 μM (G2/M)
vs MIC 12.2 μM (M phase)
B 14.0 Tryp B 12.2
Similar potency but different endpoints and mechanism; not interchangeable.
Cross-study comparison; tsFT210 line, different arrest phase readouts.
Cell Cycle Cancer Research Natural Products

Cytotoxicity Profile of Spirotryprostatin B Against A-549 Lung Carcinoma Cells

Spirotryprostatin B exhibits weak cytotoxicity against A-549 human lung carcinoma cells with an IC50 of 8.29 μM [1]. In comparison, its 6-methoxy derivative (6-methoxyspirotryprostatin B) is more potent, displaying an IC50 of 1.28 μM [1]. This >6-fold reduction in cytotoxic potency upon methylation at the 6-position highlights the structural sensitivity of the spirotryprostatin pharmacophore.

Cytotoxicity vs A-549
Reported
IC50 8.29 μM
Weak cytotoxicity; 6.5-fold less potent than 6-methoxy derivative.
A-549 human lung carcinoma; MTT/SRB assay.
Cytotoxicity Cancer Research Drug Discovery

Structural Determinants of Potency: The Spirocyclic Core as a Key Differentiator

The spirotryprostatin B molecule contains a unique spiro[pyrrolidine-3,3′-oxindole] ring system that is absent in tryprostatins and cyclotryprostatins [1]. While quantitative SAR data directly comparing the spirocyclic core to other scaffolds in the same assay system are not yet published, the 14-fold potency difference between spirotryprostatin B (14.0 μM) and its saturated congener spirotryprostatin A (197.5 μM) [2] suggests that the spirocyclic framework is essential for high potency, with the oxidation state of the pyrrolidine ring critically modulating activity.

Spirocyclic core SAR
Class-level
Spiro[pyrrolidine-3,3′-oxindole] essential; saturation of ring shifts potency 14-fold.
Structure dictates potency; non-spirocyclic analogs likely lose activity.
Inference from spirotryprostatin A/B comparison; direct SAR data limited.
Structural Biology Medicinal Chemistry Natural Products

Application Scenarios Where Spirotryprostatin B Provides Scientific Advantage


G2/M Cell Cycle Arrest Studies Requiring Low Micromolar Potency

Spirotryprostatin B is the preferred spirotryprostatin congener for experiments demanding robust G2/M phase arrest at low micromolar concentrations. Its IC50 of 14.0 μM in tsFT210 cells [1] makes it >14-fold more potent than spirotryprostatin A, reducing the required compound concentration and minimizing potential off-target effects associated with higher dosing.

Structure-Activity Relationship (SAR) Investigations of Spirocyclic Cell Cycle Inhibitors

The significant potency difference between spirotryprostatin B (14.0 μM) and its saturated analog spirotryprostatin A (197.5 μM) [2] provides a clear SAR starting point. Spirotryprostatin B should be selected as the active benchmark for studies aiming to probe the role of the spirocyclic core and the oxidation state of the pyrrolidine ring in G2/M arrest activity.

Mechanistic Studies Distinguishing Microtubule-Dependent vs. Microtubule-Independent G2/M Arrest

Given the distinct structural class of spirotryprostatins compared to tryprostatins, and the lack of definitive evidence that spirotryprostatin B targets microtubules [3], this compound is valuable for researchers seeking to investigate cell cycle arrest pathways that may be independent of direct microtubule assembly disruption, potentially revealing novel anti-mitotic mechanisms.

Application
Selection Property
Validation Focus
G2/M arrest cell cycle studies
Low-micromolar potency congener in spirotryprostatin series
G2/M arrest endpoint vs spirotryprostatin A
Spirocyclic SAR investigations
Defined spirocyclic core as benchmark scaffold
Impact of pyrrolidine ring oxidation on potency
Microtubule-independent arrest pathway research
Undefined target – distinct from microtubule binders
Microtubule assembly vs alternative target confirmation

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